molecular formula C7H10BrN3O2 B13643545 Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate

Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate

Cat. No.: B13643545
M. Wt: 248.08 g/mol
InChI Key: BXGARYYSUOJIMQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group and a bromine atom on the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-bromo-1H-pyrazole with methyl acrylate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrazoles
  • Nitro derivatives
  • Hydroxylamine derivatives
  • Schiff bases

Scientific Research Applications

Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and bromine groups can enhance its binding affinity and specificity for certain targets. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison: Methyl 3-(3-amino-4-bromo-1h-pyrazol-1-yl)propanoate is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring.

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

methyl 3-(3-amino-4-bromopyrazol-1-yl)propanoate

InChI

InChI=1S/C7H10BrN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10)

InChI Key

BXGARYYSUOJIMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=C(C(=N1)N)Br

Origin of Product

United States

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